![molecular formula C15H12N4O3S B2486533 N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-80-6](/img/structure/B2486533.png)
N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, Reddy and co-workers synthesized 2,5-disubstituted pyrimidines by Suzuki coupling .
Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .
Chemical Reactions Analysis
Synthesis and TNF-α-inhibitory activity of several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas were reported. Most of the synthesized derivatives exhibited potent inhibitory effects versus the LPS-activated TNF-α generation .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives derived from this compound have shown promise in medicinal chemistry. Researchers have explored their pharmacological activities, including:
- Anti-inflammatory Properties : These derivatives exhibit anti-inflammatory effects, making them potential candidates for drug development .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties, which could be valuable in combating viral infections .
- Antifungal Agents : Certain imidazo[1,2-a]pyridine derivatives have antifungal activity, suggesting their use in treating fungal infections .
- Anticancer Potential : The imidazo[1,2-a]pyridine scaffold is crucial for designing anticancer drugs. Researchers have investigated derivatives with potential antitumor effects .
Antibacterial Agents
The compound’s derivatives have been evaluated for their antibacterial activity. Notably, 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidine derivatives displayed significant activity against various bacterial strains .
Inhibition of Inflammatory Pathways
Researchers have identified pyrimidine derivatives as inhibitors of NF-κB and AP-1 pathways. These compounds may help regulate inflammation by modulating cytokine production .
Neurotropic and Stress-Protecting Agents
Pyrido[1,2-a]pyrimidine derivatives have been investigated for their neurotropic effects and stress protection. These compounds may play a role in managing stress-related conditions .
Gastrointestinal Protective Agents
Some pyrido[1,2-a]pyrimidine derivatives exhibit gastrointestinal protective properties. These compounds could potentially be used to manage gastrointestinal disorders .
Other Applications
Beyond the mentioned areas, researchers continue to explore novel applications for this compound. Its unique structure and diverse reactivity make it an intriguing subject for further investigation.
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-8-7-19-14(22)10(6-17-15(19)23-8)13(21)18-11-5-3-2-4-9(11)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLLROVFGDQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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